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molecular formula C8H7FN2O2 B8666880 (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

Cat. No. B8666880
M. Wt: 182.15 g/mol
InChI Key: CTJRKAMDQGMILD-UHFFFAOYSA-N
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Patent
US04736033

Procedure details

31.3 g of the product of Step A were added at 75°-77° C. over 65 minutes to 155 ml of concentrated sulfuric acid and the mixture was heated over 10 minutes to 90° C. and held there for 10 minutes and then cooled to 20° C. The mixture was poured into 750 g of ice and the mixture was stirred until the ice melted and was filtered. The filtrate was saturated with sodium chloride and was extracted several times with ethyl acetate. The combined organic phases were washed with aqueous saturated sodium chloride solution until the wash water was neutral, dried, filtered and evaporated to dryness under reduced pressure. The residue was dissolved in 350 ml of xylene at reflux and the hot solution was filtered and the filter was washed with 20 ml of boiling xylene. The filtrate was iced and vacuum filtered. The product was washed with xylene and dried under reduced pressure at 80° C. to obtain 12.85 g of 7-fluoro-1 H-indole-2,3-dione melting at 198° C.
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
750 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9](=[O:13])[CH:10]=NO.S(=O)(=O)(O)[OH:15]>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[NH:8][C:9](=[O:13])[C:10]2=[O:15]

Inputs

Step One
Name
Quantity
31.3 g
Type
reactant
Smiles
FC1=C(C=CC=C1)NC(C=NO)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
750 g
Type
reactant
Smiles
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated over 10 minutes to 90° C.
FILTRATION
Type
FILTRATION
Details
was filtered
EXTRACTION
Type
EXTRACTION
Details
was extracted several times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with aqueous saturated sodium chloride solution until the wash water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 350 ml of xylene
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
the hot solution was filtered
WASH
Type
WASH
Details
the filter was washed with 20 ml of boiling xylene
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
The product was washed with xylene
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 80° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=CC=C2C(C(NC12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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